molecular formula C15H20N2O2 B2599532 N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide CAS No. 2361740-12-5

N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide

Cat. No. B2599532
CAS RN: 2361740-12-5
M. Wt: 260.337
InChI Key: FQLBEEASGSQBDV-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide, also known as TTNPB, is a synthetic retinoid compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide binds to and activates RARs and RXRs, which then bind to specific DNA sequences and regulate gene expression. This activation leads to changes in the expression of various genes involved in cellular processes such as differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to activating RARs and RXRs, N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide has been shown to induce the expression of various genes involved in cell differentiation, including keratinocyte differentiation markers. N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide in lab experiments is its specificity for RARs and RXRs. This specificity allows researchers to investigate the specific effects of retinoic acid signaling pathways without the confounding effects of other signaling pathways. However, N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide has some limitations for lab experiments, including its potential toxicity and the fact that it may not accurately reflect the effects of endogenous retinoic acid signaling.

Future Directions

There are a variety of potential future directions for research involving N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide. One potential direction is the investigation of the role of retinoic acid signaling in various diseases, including cancer and skin disorders. Another potential direction is the development of new retinoid compounds that have improved specificity and efficacy compared to N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide. Additionally, N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide could be used in combination with other compounds to investigate the synergistic effects of retinoic acid signaling pathways and other signaling pathways.

Synthesis Methods

N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of N-methyl-2-pyrrolidone with 3,4,5-trimethylaniline to form N-methyl-3,4,5-trimethylanilide. This intermediate is then reacted with ethyl acetoacetate to form N-methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]acetamide. Finally, this compound is reacted with acetyl chloride to form N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide.

Scientific Research Applications

N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of retinoic acid signaling pathways. N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide has been shown to activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are important transcription factors involved in a variety of biological processes. By activating these receptors, N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide can be used to investigate the role of retinoic acid signaling in various cellular processes, including cell differentiation, proliferation, and apoptosis.

properties

IUPAC Name

N-methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-6-14(18)16(4)10-15(19)17(5)13-8-7-11(2)12(3)9-13/h6-9H,1,10H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLBEEASGSQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C(=O)CN(C)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3,4-dimethylphenyl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide

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